Product packaging for 3-(2-Bromoethyl)-1-methyl-azetidine(Cat. No.:)

3-(2-Bromoethyl)-1-methyl-azetidine

Cat. No.: B12850459
M. Wt: 178.07 g/mol
InChI Key: YQERWHDQHWNYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoethyl)-1-methyl-azetidine is a chemical compound with the molecular formula C6H13Br2N and a molecular weight of 258.98 g/mol . This reagent features a 1-methylazetidine ring, a saturated four-membered nitrogen heterocycle, which is a structure of high interest in drug discovery for its role as a scaffold and pharmacophore . The 2-bromoethyl side chain provides a reactive handle for further functionalization, making this compound a valuable bifunctional building block for organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules through nucleophilic substitution reactions, where the bromine atom can be displaced to form carbon-nitrogen or carbon-carbon bonds . Azetidines are increasingly explored in pharmaceutical research as bioisosteres for more common ring systems, and functionalized derivatives like this are key precursors in the synthesis of azetidin-3-ones and other constrained structures . Researchers utilize this compound for the development of potential therapeutics, including ligands for neurological targets like nicotinic acetylcholine receptors . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrN B12850459 3-(2-Bromoethyl)-1-methyl-azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrN

Molecular Weight

178.07 g/mol

IUPAC Name

3-(2-bromoethyl)-1-methylazetidine

InChI

InChI=1S/C6H12BrN/c1-8-4-6(5-8)2-3-7/h6H,2-5H2,1H3

InChI Key

YQERWHDQHWNYBH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)CCBr

Origin of Product

United States

Synthetic Methodologies for 3 2 Bromoethyl 1 Methyl Azetidine and Analogues

Retrosynthetic Analysis and Design Principles for Azetidine (B1206935) Architectures

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential starting materials and synthetic transformations. For a molecule like 3-(2-bromoethyl)-1-methyl-azetidine, the primary disconnections involve the bonds forming the core azetidine ring.

The most intuitive approach is the disconnection of one of the carbon-nitrogen (C-N) bonds. This leads to an acyclic precursor, a γ-functionalized amine. Specifically, disconnecting the C4-N bond suggests a precursor like 4-bromo-1-(methylamino)pentan-2-ol or a related compound where the hydroxyl group is replaced by a better leaving group. The synthesis would then proceed via an intramolecular nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon at the γ-position. This is the most common and historically significant approach to azetidine synthesis. acs.orgthieme-connect.de

An alternative C-N bond disconnection, at C2-N, would lead to a different acyclic precursor. However, the C4-N disconnection is generally more synthetically accessible.

A less common but viable strategy involves disconnecting a carbon-carbon (C-C) bond of the ring. For instance, a [2+2] cycloaddition approach would disconnect the C2-C3 and C4-N bonds simultaneously, pointing towards an imine and an alkene as precursors. thieme-connect.demagtech.com.cn Another C-C disconnection, at the C2-C3 bond, might suggest an intramolecular reaction of a suitably substituted α-amino carbanion with a haloalkyl group attached to the nitrogen. clockss.org

The design principles for synthesizing azetidine architectures are heavily influenced by the need to overcome the ring strain. Strategies often involve:

Thermodynamic Sinks: Designing the reaction so that the final cyclization step is irreversible, driving the equilibrium towards the strained product.

Pre-organization: Using precursors where the reactive centers are held in proximity to favor the intramolecular cyclization over competing intermolecular reactions or elimination. This is often referred to as the Thorpe-Ingold effect. clockss.org

Activation: Employing highly reactive electrophiles or potent nucleophiles to facilitate the ring-closing step under mild conditions, thereby avoiding decomposition pathways favored at higher temperatures.

De Novo Synthesis Approaches to the Azetidine Core

De novo synthesis refers to the construction of the azetidine ring from acyclic precursors, which is the most common way to build this heterocyclic system. These methods can be broadly categorized into intramolecular cyclizations and cycloadditions.

Intramolecular Cyclization Strategies for Four-Membered Ring Formation

The formation of a four-membered ring through intramolecular cyclization is a cornerstone of azetidine synthesis. This approach relies on an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon atom at the γ-position, correctly positioned to favor the 4-exo-tet cyclization pathway.

By far the most prevalent method for azetidine ring synthesis is the intramolecular SN2 reaction of a γ-amino derivative. nih.govfrontiersin.org In this reaction, a nitrogen nucleophile displaces a leaving group located three carbons away. The precursor is typically a 3-substituted-1,3-propanediol derivative or a γ-amino alcohol.

The general scheme involves a precursor of the type X-CH(R)-CH₂-CH₂-Y, where Y is a nucleophilic nitrogen group (like an amine) and X is a good leaving group. The efficiency of the cyclization is highly dependent on the nature of the leaving group (X). Halides (I, Br, Cl) and sulfonate esters (tosylates, mesylates, triflates) are commonly employed. acs.orgfrontiersin.org Competition between the desired substitution and elimination reactions is a common drawback, influenced by the reaction conditions and the substitution pattern of the substrate. acs.org

For instance, easily accessible arylglycine derivatives can be cyclized to form substituted azetidines using (2-bromoethyl)sulfonium triflate in a mild, high-yielding procedure. organic-chemistry.orgbristol.ac.uk The mechanism involves the in-situ generation of a vinylsulfonium salt, followed by nucleophilic addition of the amino ester, proton transfer, and subsequent intramolecular attack to displace the diphenyl sulfide (B99878) leaving group. bristol.ac.uk

Substrate TypeLeaving GroupReagents/ConditionsOutcomeReference(s)
γ-Amino alcoholMesylate (MsO-)Base (e.g., NaH)Azetidine formation frontiersin.org
γ-Amino alcoholTosylate (TsO-)BaseAzetidine formation nih.gov
γ-HaloamineBromide (Br-)BaseAzetidine formation, potential for elimination acs.org
N-protected arylglycine esterDiphenyl sulfide (from sulfonium (B1226848) salt)DBU, refluxSubstituted azetidine-2-carboxylate organic-chemistry.orgbristol.ac.uk
cis-3,4-Epoxy amineEpoxideLa(OTf)₃ (catalyst)3-Hydroxyazetidine nih.govfrontiersin.org

Another strategy for forming the azetidine ring involves the reductive cyclization of γ-haloalkylimines. magtech.com.cnmagtech.com.cnresearchgate.net This method typically begins with the condensation of a β-haloalkylamine with an aldehyde or ketone to form a γ-haloalkylimine. This imine is then reduced and cyclized in the same pot.

The reduction of the imine moiety, commonly with a hydride reagent like sodium borohydride, generates a secondary amine. bham.ac.uk This amine is sufficiently nucleophilic to immediately attack the alkyl halide intramolecularly, closing the ring to form the N-substituted azetidine. bham.ac.uk This approach allows for the introduction of a variety of substituents on the azetidine nitrogen and at the C2 position, depending on the choice of the starting amine and carbonyl compound. For example, 1-alkyl-2-methyl-3,3-dimethoxyazetidines can be synthesized in good to excellent yields from the reductive cyclization of imines derived from 4-bromo-3,3-dimethoxy-2-butanone and various amines. bham.ac.uk

The cyclization of unsaturated amines provides another pathway to functionalized azetidines. While allylic amines typically lead to aziridines (3-exo-tet), homoallylic amines can undergo a 4-exo-tet cyclization to yield azetidines. magtech.com.cnmagtech.com.cnresearchgate.netbham.ac.uk This reaction is induced by an electrophile that activates the double bond towards nucleophilic attack by the tethered amine.

Commonly used electrophiles include selenium reagents (e.g., phenylselenyl halides) or sources of electrophilic halogens (e.g., iodine, N-bromosuccinimide). clockss.orgbham.ac.uk For example, selenium-induced cyclization of homoallylbenzylamines can produce a mixture of 2-(phenylselanylmethyl)azetidines and the corresponding pyrrolidines. bham.ac.uk The regioselectivity between the formation of the four-membered azetidine and the five-membered pyrrolidine (B122466) can often be controlled by the substitution pattern on the substrate and the reaction conditions. clockss.org Similarly, iodocyclisation of homoallylamines at room temperature has been shown to stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. researchgate.net

Ring Expansion Reactions

Ring expansion reactions offer a mechanistically distinct approach to azetidine synthesis, typically starting from more readily available three-membered aziridine (B145994) rings. magtech.com.cnmagtech.com.cnresearchgate.net These methods involve the insertion of a single carbon atom into the aziridine ring.

One common strategy involves the reaction of N-substituted aziridines with carbenes or carbenoids, generated from diazo compounds in the presence of a metal catalyst (e.g., rhodium or copper). nih.govchemrxiv.org The proposed mechanism often involves the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a acs.orgarkat-usa.org-Stevens rearrangement to furnish the ring-expanded azetidine. chemrxiv.org A notable development is the use of engineered cytochrome P450 enzymes as "carbene transferases" to catalyze this transformation with high enantioselectivity. chemrxiv.org

Another approach is the reaction of aziridines with dimethylsulfoxonium methylide. This reagent can act as a one-carbon source, leading to the formation of 1-arenesulfonylazetidines from the corresponding aziridines under microwave irradiation. organic-chemistry.org More recently, gold-catalyzed 4-exo-dig cyclization of propargylic aziridines has been shown to produce stereoselective alkylidene azetidines, representing a novel ring expansion strategy. acs.org

Starting RingReagent(s)Key TransformationProduct TypeReference(s)
AziridineDiazoester, Rh₂(OAc)₄Carbene insertion, acs.orgarkat-usa.org-Stevens RearrangementSubstituted Azetidine nih.govchemrxiv.org
AziridineDimethylsulfoxonium methylideYlide formation and rearrangementN-Sulfonylazetidine organic-chemistry.org
Propargylic AziridineDiborylalkyl lithium, Au catalystRing opening, 4-exo-dig cyclizationAlkylidene Azetidine acs.org
Methylene (B1212753) AziridineDiazoester, Rhodium catalyst[3+1] Ring ExpansionMethylene Azetidine nih.gov
Expansion from Aziridine Precursors

One of the prominent methods for synthesizing azetidines is through the ring expansion of readily available aziridine precursors. This one-carbon homologation is an attractive strategy for accessing the strained four-membered ring system. A notable approach involves a nih.govdntb.gov.ua-Stevens rearrangement of an ammonium (B1175870) ylide, which results in the desired one-carbon ring expansion. nih.gov

Recent advancements have seen the development of biocatalytic methods for this transformation. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org These biocatalysts can control the reactive aziridinium ylide intermediates, favoring the nih.govdntb.gov.ua-Stevens rearrangement over competing pathways like the cheletropic extrusion of olefins. nih.gov This enzymatic approach offers high stereocontrol, which is often challenging to achieve with traditional chemical catalysts. nih.govchemrxiv.org

The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines can also lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines. dntb.gov.ua This process is believed to proceed through an ylide-type mechanism, where the strain of the bicyclic aziridine facilitates a ring-opening and ring-closing cascade. dntb.gov.ua

Precursor TypeReagent/CatalystKey TransformationProduct TypeReference(s)
N-ArylaziridinesEngineered Cytochrome P450Enantioselective nih.govdntb.gov.ua-Stevens RearrangementChiral Azetidines nih.govchemrxiv.org
Bicyclic Methylene AziridinesRhodium Carbene[3+1] Ring ExpansionMethylene Azetidines dntb.gov.ua
Ring Expansion from Other Heterocycles

Besides aziridines, other small-ring heterocycles can serve as precursors for azetidine synthesis through ring expansion.

From Cyclopropanes: Donor-acceptor cyclopropanes (DACs) have been utilized in a Lewis acid-mediated ring expansion to produce substituted azetidines. This method involves a nucleophilic nitrogen group transfer from an iminoiodinane under mild, transition-metal-free conditions. The reaction demonstrates excellent chemoselectivity and functional group tolerance. bham.ac.ukorganic-chemistry.org

From Thiiranes and Thietanes: Thiiranes (three-membered sulfur-containing heterocycles) can undergo ring expansion to form four-membered rings like thietanes, and in some cases, can be precursors to nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org For instance, the imination of thiiranes can lead to thiirane (B1199164) 1-imides, which can then undergo stereospecific ring-enlargement to 1,2-thiazetidines, a related four-membered heterocyclic system. oup.com The ring expansion of vinylic thiiranes has also been explored. acs.org While direct conversion of thiiranes to azetidines is less common, these examples highlight the potential of ring expansion strategies from various three-membered rings.

From Oxetanes: The conversion of oxetanes to azetidines is a less common transformation. However, ring expansion of azetidines to larger heterocycles like 1,3-oxazinan-2-ones is known, suggesting the possibility of related ring interconversions. imperial.ac.uk

Precursor HeterocycleKey ReagentsProductReference(s)
Donor-Acceptor CyclopropanesIminoiodinane, Mg-Lewis AcidSubstituted Azetidines bham.ac.ukorganic-chemistry.org
ThiiranesChloramine T1,2-Thiazetidines oup.com

Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the convergent synthesis of the azetidine ring by forming two new bonds in a single step.

[2+2] Cycloadditions (e.g., Photo-cycloadditions of Imines and Alkenes)

The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing azetidines. This reaction is often promoted photochemically. The development of visible-light-mediated intermolecular aza Paternò-Büchi reactions has expanded the scope and utility of this method. For instance, the use of oximes as the imine component in the presence of an iridium photocatalyst allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions. researchgate.net

Challenges in the aza Paternò-Büchi reaction include the potential for E/Z isomerization of the imine upon excitation, which can be a competing, non-productive relaxation pathway. Strategies to overcome this include the use of cyclic imines or imines with specific electronic properties that favor the desired cycloaddition.

Imine ComponentAlkene ComponentCatalyst/ConditionsProductReference(s)
OximesVarious AlkenesIridium Photocatalyst, Visible LightFunctionalized Azetidines researchgate.net
General IminesAlkenesPhotochemicalAzetidines researchgate.net
[3+1] Cycloadditions

[3+1] cycloaddition reactions provide another route to the azetidine core by combining a three-atom component with a one-atom component. A notable example is the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides. This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, proceeds under mild conditions to afford enantioenriched exo-imido azetidines in good to excellent yields and enantioselectivities. dntb.gov.ua

Three-Atom ComponentOne-Atom ComponentCatalystProductReference(s)
Donor-Acceptor AziridinesIsocyanidesChiral N,N'-dioxide/Mg(II) complexexo-Imido Azetidines dntb.gov.ua

Introduction of the Bromoethyl Moiety

The synthesis of the target compound, this compound, requires the introduction of the bromoethyl side chain. This is typically achieved by functionalizing a suitable precursor, such as an azetidine bearing a hydroxyethyl (B10761427) side chain. A plausible precursor for this transformation is tert-butyl 3-(2-hydroxyethyl)-2-methylazetidine-1-carboxylate. bldpharm.com Following the formation of the N-methylated azetidine, the hydroxyl group can be converted to a bromide.

Halogenation Strategies for Side-Chain Bromination

The conversion of a primary alcohol, such as the one in 1-methyl-3-(2-hydroxyethyl)azetidine, to an alkyl bromide is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.

One common method is the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to the corresponding bromides. The reaction typically proceeds with inversion of configuration if the alcohol is chiral.

Another widely used reagent is thionyl bromide (SOBr₂). wikipedia.org Similar to its chloride analogue, thionyl bromide converts alcohols to alkyl bromides. wikipedia.org The reaction mechanism involves the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by the bromide ion.

The von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN), can lead to the cleavage of the azetidine ring, producing 3-bromo-N-alkyl cyanamides. researchgate.netresearchgate.net While this is a ring-opening reaction, it demonstrates a method for introducing a bromine atom into a molecule derived from an azetidine.

Starting MaterialReagentProductKey FeaturesReference(s)
Primary/Secondary AlcoholPhosphorus Tribromide (PBr₃)Alkyl BromideEffective for primary and secondary alcohols.General Knowledge
Primary/Secondary AlcoholThionyl Bromide (SOBr₂)Alkyl BromideAnalogous to thionyl chloride for bromination. wikipedia.org
N-Alkyl AzetidinesCyanogen Bromide (BrCN)3-Bromo-N-alkyl cyanamidesRing-opening reaction. researchgate.netresearchgate.net

Incorporation of Pre-formed Bromoethyl Synthons

A notable strategy for constructing the azetidine ring involves the use of pre-formed synthons that already contain the bromoethyl moiety. A key reagent in this category is (2-Bromoethyl)sulfonium triflate. This commercially available salt serves as a versatile building block for the efficient synthesis of azetidines. organic-chemistry.orgbris.ac.ukorganic-chemistry.org

The general mechanism involves the in situ generation of a vinylsulfonium salt from (2-bromoethyl)sulfonium triflate in the presence of a base. bristol.ac.uk This is followed by a nucleophilic attack from a suitable precursor, such as an arylglycine derivative, leading to the formation of an ylide intermediate. bristol.ac.uk Subsequent proton transfer and intramolecular cyclization via nucleophilic attack displace the diphenyl sulfide leaving group, yielding the desired azetidine ring. bristol.ac.uk

Research has shown that this method is effective for a range of arylglycine esters, with optimization studies indicating that bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and solvents like dichloromethane (B109758) at reflux temperatures provide optimal yields. organic-chemistry.orgbristol.ac.uk The scope of this reaction is broad, accommodating various aryl substituents on the glycine (B1666218) derivative, including electron-rich, electron-deficient, and bulky groups. organic-chemistry.org

SubstrateReagentBaseSolventConditionsProductYield
N-Tosyl (2-aryl)glycine ethyl esters(2-Bromoethyl)sulfonium triflateDBUDichloromethaneRefluxEthyl 1-tosyl-2-arylazetidine-2-carboxylatesGood
α-Hydroxy esters(2-Bromoethyl)sulfonium triflateDBUDichloromethaneRefluxOxetanesGood

This methodology offers a straightforward and high-yielding route to substituted azetidines under mild conditions, addressing some of the limitations of other synthetic approaches. organic-chemistry.orgbris.ac.uk

N-Alkylation Strategies for Methyl Group Introduction

The introduction of a methyl group at the nitrogen atom of the azetidine ring is a crucial step in the synthesis of this compound. N-alkylation is a common and effective method for this transformation. wikipedia.org This reaction typically involves the treatment of a secondary azetidine with a methylating agent, such as methyl iodide or dimethyl sulfate. ugent.be

Phase-transfer catalysis (PTC) has been shown to be an effective technique for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com While many PTC N-alkylations involve substrates with acidic N-H groups, azetidine itself lacks such activating functional groups. phasetransfercatalysis.com The mechanism in this case may not proceed through the formation of an N-anion. phasetransfercatalysis.com The use of a base like potassium carbonate is important to neutralize the acid byproduct. phasetransfercatalysis.com

It is important to note that the reactivity of the azetidine nitrogen towards electrophiles can be influenced by substituents on the ring. ugent.be In some cases, protecting groups on the nitrogen may need to be removed before N-alkylation can be successfully carried out. ugent.be

Stereoselective Approaches in Azetidine Synthesis

The synthesis of specific stereoisomers of substituted azetidines is of great interest, particularly for applications in medicinal chemistry. Both diastereoselective and enantioselective methods have been developed to control the stereochemical outcome of azetidine synthesis.

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers within the azetidine ring. One approach involves the iodine-mediated cyclization of homoallyl amines, which has been shown to produce cis-2,4-disubstituted azetidines. acs.orgnih.gov This 4-exo trig cyclization proceeds with good stereocontrol at room temperature. acs.orgnih.gov The resulting iodomethyl-substituted azetidines can be further functionalized. acs.orgnih.gov

Another strategy is the [2+2] annulation of aldehydes with aldimines, catalyzed by pyrrolidine-based catalysts, which can lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org Furthermore, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported, proceeding under kinetic control to favor the formation of the four-membered ring over the thermodynamically more stable five-membered ring. semanticscholar.orgacs.org

Reaction TypeStarting MaterialsKey Reagent/CatalystProduct Stereochemistry
Iodine-mediated cyclizationHomoallyl aminesIodinecis-2,4-disubstituted
[2+2] AnnulationAldehydes, AldiminesPyrrolidine catalystDiastereoselective
Superbase-induced reactionTrialkyl aminesSuperbaseRegio- and diastereoselective

Enantioselective synthesis focuses on producing a single enantiomer of a chiral azetidine. Several catalytic asymmetric methods have been developed to achieve this. One such method involves the enantioselective α-chlorination of aldehydes, which provides a route to C2-functionalized azetidines from a common intermediate with good to excellent enantiomeric excess (ee). nih.govvanderbilt.edu

Phase-transfer catalysis has also been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles using a novel chiral cation catalyst derived from a cinchona alkaloid. nih.gov This method allows for the formation of these complex structures with high enantioselectivity. nih.gov Additionally, the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a pathway to enantioenriched exo-imido azetidines. acs.org

Reaction TypeStarting MaterialsCatalystEnantiomeric Excess (ee)
OrganocatalysisAldehydesChiral organocatalyst84-92%
Phase-Transfer CatalysisIsatin-derived diazo compoundsChiral SF₅-containing cation catalystup to 98%
[3+1] CycloadditionDonor-acceptor aziridines, IsocyanidesChiral N,N'-dioxide/Mg(II) complexup to 94%

Catalytic Methods for Azetidine Construction

Catalytic methods, particularly those involving metal catalysts, offer efficient and selective routes for the construction of the azetidine ring.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for synthesizing azetidines. organic-chemistry.orgrsc.org This method allows for the formation of the four-membered ring from picolinamide-protected amine substrates under relatively mild conditions. organic-chemistry.org The reaction mechanism can involve a Pd(II)/Pd(IV) catalytic cycle. rsc.org

Gold-catalyzed reactions have also been utilized. For instance, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov This process involves the intermolecular oxidation of alkynes to form reactive α-oxo gold carbenes, which then undergo intramolecular N-H insertion. nih.gov

Furthermore, photo-induced copper catalysis has been employed for the radical annulation of aliphatic amines with alkynes to produce azetidines. nih.gov This reaction proceeds through a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.gov

Metal CatalystReaction TypeStarting MaterialsKey Features
PalladiumIntramolecular C-H aminationPicolinamide-protected aminesLow catalyst loading, predictable selectivity
GoldOxidative cyclizationN-propargylsulfonamidesForms azetidin-3-ones via α-oxo carbenes
CopperPhoto-induced radical annulationAliphatic amines, AlkynesProceeds via a radical cascade cyclization

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules, including strained heterocycles like azetidines. While direct organocatalytic synthesis of this compound is not extensively documented, several methodologies for analogous structures have been developed, showcasing the potential of this approach. These methods often provide high enantioselectivity and functional group tolerance.

One prominent strategy involves the enantioselective aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated ketones or aldehydes, catalyzed by chiral amines or Brønsted acids. For instance, an efficient one-pot procedure for synthesizing 1,2,4-trisubstituted azetidines has been reported, which utilizes a chiral salt to catalyze the aza-Michael addition of N-substituted phosphoramidates to enones. thieme-connect.com The resulting adducts undergo an intramolecular reductive cyclization to afford the desired azetidines in good to high yields (67–93%) and with excellent stereocontrol (78–96% ee). thieme-connect.com

Furthermore, multicomponent reactions catalyzed by organocatalysts, such as the Ugi and Passerini reactions, have been applied to azetidine-derived aldehydes. acs.org These reactions allow for the rapid assembly of highly functionalized azetidine structures from simple starting materials. acs.org The application of these general organocatalytic principles could foreseeably be adapted for the synthesis of 3-substituted azetidines like the target compound, likely by employing a suitable γ-amino aldehyde or ketone precursor.

Table 1: Overview of Selected Organocatalytic Methods for Azetidine Synthesis

Catalytic StrategyKey ReactionSubstratesCatalyst ExampleYieldEnantioselectivity (ee)Reference
Aza-Michael AdditionConjugate addition / Reductive cyclizationEnones, N-arylphosphoramidatesChiral salt A67–93%78–96% thieme-connect.com
α-Chlorinationα-chlorination / CyclizationAldehydes, AminesProline-derived catalyst22–32%84–92% nih.gov
Multicomponent ReactionUgi Three-Component Reaction4-Oxoazetidine-2-carbaldehydes, Amines, IsocyanidesPhenyl phosphinic acid-- acs.org

Modern Synthetic Techniques and Green Chemistry Principles

The synthesis of azetidines, including this compound, is increasingly influenced by the principles of green chemistry, which prioritize safety, efficiency, and sustainability. kahedu.edu.in This has led to the adoption of modern techniques such as flow chemistry and a greater emphasis on metrics like atom economy.

Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. syrris.jp The synthesis of functionalized azetidines has been successfully translated to flow processes, demonstrating the robustness of this technology.

A notable example is the continuous flow synthesis of C3-functionalized azetidines starting from N-Boc-3-iodoazetidine. uniba.itacs.orgacs.orgnih.gov In this process, a solution of the iodoazetidine is mixed with a lithiation agent (e.g., n-hexyllithium) in a micromixer at low temperatures (-50 °C). uniba.it The resulting highly reactive C3-lithiated azetidine intermediate is then immediately quenched by mixing with an electrophile in a second micromixer. uniba.itnih.gov This method allows for the preparation of various 3-substituted azetidines in good to excellent yields. uniba.it The use of flow technology is crucial as it enables the safe handling of the unstable lithiated intermediates at temperatures significantly higher than those required in batch processing (-78 °C). uniba.itacs.orgacs.org

The choice of solvent is also critical from a green chemistry perspective. Cyclopentylmethylether (CPME) has been identified as a more environmentally benign alternative to traditional solvents like tetrahydrofuran (B95107) (THF). uniba.it CPME has a higher boiling point, a lower propensity to form peroxides, and its low solubility in water simplifies work-up procedures. uniba.it

Table 2: Flow Synthesis of C3-Functionalized N-Boc-Azetidines

ElectrophileProductYield (%)Temperature (°C)Residence TimeReference
Benzophenonetert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate80-5082 ms (B15284909) (lithiation) uniba.itacs.org
4-Chlorobenzaldehydetert-Butyl 3-((4-chlorophenyl)(hydroxy)methyl)azetidine-1-carboxylate75-5082 ms (lithiation) uniba.it
2-Bromobenzaldehydetert-Butyl 3-((2-bromophenyl)(hydroxy)methyl)azetidine-1-carboxylate78-5082 ms (lithiation) uniba.it

While the direct flow synthesis of this compound has not been explicitly detailed, this methodology could be adapted. A potential route would involve the reaction of the C3-lithiated 1-methyl-azetidine intermediate with a suitable two-carbon electrophile, such as 1,2-dibromoethane, under optimized flow conditions.

Atom Economy and Reaction Efficiency in Azetidine Synthesis

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used. acs.org

Traditional methods for azetidine synthesis often involve intramolecular cyclization of γ-amino halides or alcohols. These reactions, while effective, can have poor atom economy as they generate stoichiometric amounts of salt byproducts (e.g., sodium chloride) or water. For example, the synthesis of an azetidine from a γ-bromoamine via intramolecular nucleophilic substitution has a theoretical atom economy that is significantly less than 100% due to the formation of a bromide salt.

In contrast, modern catalytic reactions can exhibit much higher atom economy. For example, a [2+2] cycloaddition reaction to form an azetidine ring is, in principle, 100% atom-economical, as all atoms of the two reacting components are incorporated into the product. Recently, a method for synthesizing vinyl-azetidines from allenamides via an energy-transfer relay was reported to proceed with complete atom economy. chemrxiv.org

Another important metric is the E-Factor (Environmental Factor), which considers the total mass of waste generated per kilogram of product. acs.org Processes that use large quantities of solvents, reagents, and involve complex purification steps will have a high E-Factor. Flow chemistry can contribute to lower E-Factors by reducing solvent volumes and improving yields, thereby minimizing waste. syrris.jp

The synthesis of azetidines using (2-bromoethyl)sulfonium triflate provides an interesting case for analysis. organic-chemistry.orgbristol.ac.uk This reaction proceeds by nucleophilic addition of an amino ester derivative to a vinylsulfonium salt, followed by intramolecular cyclization that displaces diphenyl sulfide. bristol.ac.uk While this method is efficient in forming the ring, the generation of diphenyl sulfide as a stoichiometric byproduct reduces its atom economy.

Reactivity and Transformation Pathways of 3 2 Bromoethyl 1 Methyl Azetidine

Reactions Involving the Bromoethyl Moiety

The bromoethyl group serves as the primary site for a variety of chemical transformations, including nucleophilic substitutions, intramolecular cyclizations, eliminations, and modern cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1, SN2)

The carbon atom attached to the bromine in the ethyl side chain is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, characteristic of primary alkyl halides. A range of nucleophiles, including those centered on oxygen, nitrogen, and carbon, can displace the bromide ion. For instance, structurally related 3-bromo-3-alkylazetidines have been shown to react with various nucleophiles to afford C-3 substituted azetidines. rsc.orgthieme-connect.com The choice of solvent and nucleophile can influence the reaction's efficiency and pathway. While an SN1 pathway is less likely due to the instability of the primary carbocation that would form, it could be a minor competing pathway under specific conditions that favor carbocation formation.

Table 1: Examples of Nucleophilic Substitution on Bromoazetidine Derivatives

Nucleophile Product Type Reference
Oxygen-centered (e.g., alkoxides, phenoxides) 3-(2-Alkoxyethyl)azetidines, 3-(2-Phenoxyethyl)azetidines thieme-connect.com
Nitrogen-centered (e.g., amines, azides) 3-(2-Aminoethyl)azetidines, 3-(2-Azidoethyl)azetidines thieme-connect.comresearchgate.net

Intramolecular Cyclization Reactions

A significant reaction pathway for 3-(2-Bromoethyl)-1-methyl-azetidine involves the intramolecular displacement of the bromide by the nucleophilic azetidine (B1206935) nitrogen. This process leads to the formation of a highly reactive, bicyclic azetidinium intermediate. rsc.orgthieme-connect.com This strained intermediate is a pivotal point from which several transformations can occur.

One major outcome is the formation of spiro-heterocycles. For example, tandem reactions involving related β-keto phosphonates can lead to 1,3-aminoalcohols which, after cyclization, form spirocyclic azetidines. researchgate.net Another key transformation initiated by the formation of the bicyclic azetidinium salt is a ring-expansion rearrangement. The subsequent nucleophilic attack on this intermediate can occur at one of the bridgehead carbons, leading to the formation of a thermodynamically more stable six-membered piperidine (B6355638) ring. clockss.org This stereospecific azetidine-to-piperidine rearrangement highlights a powerful synthetic application of this reactivity. clockss.org

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. This reaction, typically following an E2 mechanism, involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon, with the simultaneous departure of the bromide ion. libretexts.orgopenstax.org

According to Zaitsev's rule, the major product of this elimination would be the more substituted, and thus more stable, alkene. openstax.orgmasterorganicchemistry.com In this case, elimination would lead to the formation of 1-methyl-3-vinylazetidine. The alternative, less substituted Hofmann product is generally formed in smaller amounts unless a sterically hindered base is used. masterorganicchemistry.com

Table 2: Potential Products of Elimination Reaction

Reaction Type Base Example Major Product Minor Product (Hofmann)

Palladium-Catalyzed Cross-Coupling Reactions

The bromoethyl group is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the bromoethyl moiety with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. frontierspecialtychemicals.comnobelprize.org This would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the terminus of the ethyl side chain. The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orguwindsor.ca While reactions involving primary alkyl bromides can be challenging, specific ligands and conditions have been developed to facilitate these transformations. d-nb.info

Heck Reaction: In a Heck reaction, the bromoethyl group could be coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new, more substituted alkene, extending the carbon chain. The reaction typically proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

Reactions of the Azetidine Ring System

The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under certain conditions.

Strain-Release Ring-Opening Reactions

The azetidine ring, particularly when the nitrogen is quaternized to form an azetidinium salt, is prone to ring-opening reactions driven by the release of ring strain. beilstein-journals.orgacs.orgrsc.org The intramolecular cyclization described previously (Section 3.1.2) generates such a bicyclic azetidinium intermediate. clockss.org

This strained intermediate can be attacked by various nucleophiles. thieme-connect.com The regioselectivity of the attack depends on the structure of the intermediate and the nature of the nucleophile. For instance, in the azetidine-to-piperidine rearrangement, the nucleophile attacks a bridgehead carbon of the bicyclic azetidinium salt. clockss.org In other cases, direct attack on one of the ring carbons of a monocyclic azetidinium ion by a nucleophile can lead to the formation of a functionalized acyclic amine. thieme-connect.comacs.org This reactivity underscores the utility of azetidines as synthons for constructing more complex acyclic and heterocyclic structures. rsc.org

Nucleophilic Ring-Opening Reactions

Due to their ring strain, azetidines are excellent candidates for nucleophilic ring-opening reactions, which lead to highly substituted acyclic amines. rsc.org The presence of a good leaving group, such as the bromide in the ethyl side chain, can facilitate intramolecular reactions. However, direct nucleophilic attack on the azetidine ring is also a significant pathway. The regioselectivity of this attack is influenced by the substitution pattern on the ring. organic-chemistry.org

For instance, the reaction of N-alkyl-2-(trifluoromethyl)azetidines with concentrated hydrochloric or hydrobromic acid at high temperatures results in regioselective ring opening by the halide at the less hindered C4 position, yielding 4-halobutan-2-amines. ugent.be While this specific example does not involve this compound, it illustrates the general principle of nucleophilic ring-opening in substituted azetidines.

The formation of bicyclic aziridinium (B1262131) intermediates can also lead to ring-opening products. For example, the reaction of 3-bromo-substituted azetidines with various nucleophiles can result in C-3 substituted azetidines or ring-opened products depending on the reaction conditions and the nature of the nucleophile. rsc.org

Ring Opening with Organometallic Reagents

Reactions at the Nitrogen Atom (e.g., N-Alkylation, Quaternization, Oxidation)

The nitrogen atom in the azetidine ring can undergo several reactions, including N-alkylation, quaternization, and oxidation.

N-Alkylation and Quaternization: The nitrogen atom of azetidines can be alkylated to form quaternary azetidinium salts. organic-chemistry.org These salts are often more reactive towards nucleophilic ring-opening. For example, enantiopure azetidinium salts, formed by alkylating azetidines with methyl trifluoromethanesulfonate, react with various nucleophiles, leading to ring-opened products. organic-chemistry.org While this specific reagent isn't this compound, the principle of N-alkylation to activate the ring is general. Simple alkylation of a functionalized azetidine with 2-picolinyl chloride has been shown to activate the azetidine ring towards ring opening. rsc.org

Oxidation: The nitrogen atom of N-methylazetidine derivatives can be oxidized to form the corresponding N-oxides. Common oxidizing agents for such transformations include hydrogen peroxide and peracids. For example, 3,3-bis(hydroxymethyl)-1-methylazetidine can be oxidized to 1-nitrosoazetidine-3,3-dicarboxylic acid under certain conditions. google.com

Rearrangement Reactions (e.g., Thermal Isomerization)

Azetidines can undergo various rearrangement reactions, often driven by the release of ring strain.

Thermal Isomerization: Thermal isomerization is a known reaction pathway for certain azetidine derivatives. For instance, cis-2-(iodomethyl)azetidine derivatives can undergo thermal isomerization to form the corresponding cis-3-iodopyrrolidines. rsc.org This rearrangement is believed to proceed through an aziridinium ion intermediate. rsc.org Similarly, 2-(bromomethyl)aziridines can rearrange to 3-bromoazetidines upon heating. thieme-connect.com The rate of thermal cis-to-trans isomerization in N-(phenylazo)-substituted azetidines is influenced by the solvent polarity and the nature of substituents. researchtrends.net While a specific thermal isomerization for this compound is not documented, the potential for such rearrangements exists given the strained nature of the ring and the presence of a bromoethyl side chain.

Mechanistic Investigations of Key Transformations

The mechanisms of many reactions involving azetidines have been investigated to understand the factors controlling reactivity and selectivity.

Nucleophilic Ring-Opening: The mechanism of nucleophilic ring-opening of azetidinium ions often involves an SN2-type attack of the nucleophile on one of the ring carbons. organic-chemistry.org The regioselectivity is determined by steric and electronic factors. For instance, in azetidinium ions lacking a C-4 substituent, the attack generally occurs at the unsubstituted C-4 position. organic-chemistry.org

α-Lithiation: The α-lithiation of N-substituted azetidines involves the deprotonation of a C-H bond adjacent to the nitrogen atom by a strong base like an organolithium reagent. mdpi.comnih.gov The resulting lithiated intermediate can be configurationally labile, and its stereochemistry can be influenced by the reaction conditions and the nature of the N-substituent. mdpi.comnih.gov

Rearrangement Reactions: The thermal isomerization of 2-(iodomethyl)azetidines to 3-iodopyrrolidines is proposed to proceed through a bicyclic aziridinium ion intermediate. rsc.org This intermediate can then be opened by the iodide ion at a different carbon, leading to the rearranged pyrrolidine (B122466) ring system. rsc.org Similarly, the rearrangement of 2-(bromomethyl)aziridines to 3-bromoazetidines is thought to occur via the formation of a bicyclic aziridinium species that is subsequently opened at the more hindered carbon atom. thieme-connect.com

Applications of 3 2 Bromoethyl 1 Methyl Azetidine As a Synthetic Synthon

Building Block for Complex Nitrogen Heterocycles

The presence of a reactive bromine atom and a nucleophilic tertiary amine within the same molecule, separated by a flexible ethyl linker, makes 3-(2-Bromoethyl)-1-methyl-azetidine an ideal precursor for the synthesis of intricate nitrogen-containing scaffolds. This is primarily achieved through intramolecular cyclization reactions, where the nucleophilic azetidine (B1206935) nitrogen attacks the electrophilic carbon bearing the bromine.

Synthesis of Spiro-Fused Chemical Scaffolds

Spirocyclic systems, where two rings share a single atom, are of significant interest in drug discovery due to their three-dimensional nature. This compound can be envisioned as a key precursor for the synthesis of spiro-azetidinium salts, which can then be intercepted by various nucleophiles. While direct examples using this specific compound are not prevalent in the literature, the synthesis of spirocyclic azetidines from related precursors is well-documented. nih.govnih.gov For instance, the reaction of a suitably activated azetidine can lead to the formation of a spirocyclic system.

A plausible synthetic route towards a spiro[azetidine-3,1'-pyrrolidinium] scaffold could involve the intramolecular cyclization of this compound. This would proceed via the formation of a bicyclic azetidinium intermediate, which is a common mechanistic pathway in azetidine chemistry. rsc.org

Table 1: Potential Spirocyclization Reactions of this compound Analogs

Starting Material AnalogueReagent/ConditionSpirocyclic ProductReference
N-Boc-azetidin-3-oneWittig reagent, then reductionSpiro[azetidine-3,1'-cyclopropane] rsc.org
Cyclic carboxylic acidsAzetidinones, then reductionSpiro[azetidine-3,X]-heterocycles nih.gov
2-(Bromomethyl)aziridinesThermal isomerization3-Bromoazetidines (precursors to spirocycles) researchgate.net

This table illustrates general strategies for spirocycle synthesis involving azetidines, which can be conceptually applied to this compound.

Construction of Bridged Azetidine Derivatives

Bridged bicyclic systems containing an azetidine ring are another class of topologically complex molecules accessible from this compound. Intramolecular quaternization of the azetidine nitrogen onto the bromoethyl chain would lead to the formation of a 1-methyl-1-azoniabicyclo[2.1.1]hexane bromide. The feasibility of such intramolecular cyclizations has been demonstrated for related haloalkylamines. rsc.org The resulting strained bridged system could serve as a reactive intermediate for further functionalization.

Precursor to Fused Ring Systems

The bromoethyl group in this compound can be transformed into other functional groups that can participate in ring-fusing reactions. For example, conversion of the bromide to an azide (B81097), followed by a [3+2] cycloaddition, could lead to the formation of an azetidine-fused triazole ring. Alternatively, the bromoethyl moiety can be used to alkylate a nucleophilic group on an adjacent ring, leading to the formation of a fused system. The synthesis of azetidine-fused 1,4-benzodiazepines has been reported through the ring-opening of an activated azetidine intermediate. mdpi.com

Utility in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The unique combination of a strained ring and a reactive side chain in this compound makes it an excellent scaffold for DOS. acs.orgresearchgate.net The azetidine core provides a rigid three-dimensional framework, while the bromoethyl group serves as a versatile anchor point for introducing molecular diversity.

A library of compounds could be generated by reacting this compound with a variety of nucleophiles to displace the bromide. This would lead to a collection of molecules with a common azetidine core but diverse peripheral functionality. Furthermore, the azetidine ring itself can undergo various transformations, such as ring-opening or expansion reactions, to generate further skeletal diversity. rsc.orgnih.gov The development of multicomponent reactions involving azetidine derivatives further expands the possibilities for generating complex and diverse molecular scaffolds in a single step. chemrxiv.org

Table 2: Exemplary Reactions for Diversity-Oriented Synthesis with Azetidine Scaffolds

Azetidine Precursor TypeReaction TypeResulting ScaffoldReference
Densely functionalized azetidinesDiversification via various reactionsFused, bridged, and spirocyclic systems nih.gov
Azabicyclo[1.1.0]butaneStrain-release-driven anion relaySubstituted azetidines researchgate.net
Imines and alkenesVisible light-mediated aza Paternò–Büchi reactionHighly functionalized azetidines nih.gov

This table showcases diverse synthetic strategies that can be adapted for creating molecular libraries based on the this compound scaffold.

Role in the Design of Conformationally Constrained Molecules

The incorporation of an azetidine ring into a molecule introduces significant conformational rigidity. The puckered nature of the four-membered ring restricts the rotational freedom of the substituents, which can be advantageous in the design of bioactive molecules by locking them into a specific, biologically active conformation. The conformational properties of substituted azetidines have been a subject of interest, with studies exploring the preferred orientations of substituents. researchgate.net

The 1-methyl group and the 3-(2-bromoethyl) substituent on the azetidine ring of the title compound will adopt specific spatial arrangements to minimize steric strain. This pre-organization can be exploited in the design of ligands for biological targets, where a well-defined three-dimensional structure is often crucial for high-affinity binding.

Precursor for Advanced Organic Materials (Emphasis on synthetic methods, not material properties)

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive alkyl halide, makes it a potential monomer for the synthesis of novel polymers. Cationic polymers, for instance, can be prepared from haloalkyl-functionalized amines. google.comgoogle.com

One possible polymerization strategy would involve the self-polyaddition of this compound, where the azetidine nitrogen of one monomer attacks the bromoethyl group of another, leading to the formation of a poly(ammonium) salt. Alternatively, it could be copolymerized with other monomers to introduce the azetidine moiety into the polymer backbone, thereby influencing the material's properties. The synthesis of functional polymers with multisubstituted small heterocycles has been demonstrated through multicomponent polymerizations, highlighting the potential for creating novel materials from such building blocks. chemrxiv.org

Methodologies for Derivatization and Further Functionalization of the Azetidine Core and Side Chain

The derivatization of this compound can be strategically directed at either the side chain or the azetidine ring itself, providing a versatile platform for creating diverse chemical entities.

Derivatization of the Bromoethyl Side Chain

The primary mode of functionalization for the bromoethyl side chain is through nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This reaction is a straightforward and efficient way to introduce new functional groups onto the molecule.

A prominent application of this methodology is in N-alkylation reactions. For instance, analogous compounds like 1-tert-butoxycarbonyl-3-(bromoethyl)azetidine have been used to alkylate the nitrogen atom of purine (B94841) systems, demonstrating the utility of the bromoethyl-azetidine moiety as an alkylating agent to attach the azetidine scaffold to other heterocyclic structures. The presence of the reactive bromoethyl group facilitates the formation of a new carbon-nitrogen bond.

Furthermore, the bromoethyl group can be converted into other useful functionalities. A classic example is the introduction of a primary amine through the Gabriel synthesis, where the bromine is first displaced by potassium phthalimide, followed by hydrazinolysis to release the free amine. This two-step process provides a reliable method for converting the alkyl bromide into an aminoethyl side chain. Other nitrogen nucleophiles, such as azide anions, can also be employed to produce azidoethyl derivatives, which can be subsequently reduced to the corresponding amine or used in cycloaddition reactions. organic-chemistry.orgresearchgate.net Simple amines, like n-propylamine, or cyanide anions can also serve as effective nucleophiles, leading to the formation of secondary amines or nitriles, respectively. rsc.org

NucleophileReagent ExampleProduct Functional Group
AminePurine derivativeN-Alkylated heterocycle
PhthalimidePotassium phthalimidePrimary amine (after hydrolysis)
AzideSodium AzideAzide / Primary amine (after reduction)
CyanidePotassium CyanideNitrile

Functionalization of the Azetidine Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring reactive under specific conditions, allowing for functionalization through ring-opening or ring-transformation reactions. rsc.org These reactions are typically initiated by activating the azetidine nitrogen.

Ring-Opening Reactions: Activation of the nitrogen atom, for example through protonation with a strong acid or quaternization via N-alkylation, forms an azetidinium ion. organic-chemistry.orgrsc.orgrsc.org This positively charged species is highly susceptible to nucleophilic attack. Nucleophiles will typically attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and opening of the four-membered ring. organic-chemistry.orgrsc.org The regioselectivity of the attack depends on the substitution pattern of the azetidine ring and the nature of the nucleophile. organic-chemistry.org For an N-methyl azetidinium ion, nucleophilic attack often occurs at the less sterically hindered carbon of the ring, resulting in a functionalized γ-aminobutane derivative. rsc.org

Ring-Transformation and Expansion: A more complex functionalization involves the transformation of the azetidine ring into a larger heterocyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638). Research has shown that 2-(haloalkyl)azetidines can undergo a ring expansion process. acs.orgresearchgate.netscispace.com This transformation proceeds through the formation of an intermediate bicyclic azetidinium salt, which is then opened by a nucleophile at a different position, resulting in a larger ring. For a synthon like this compound, it is conceivable that an intramolecular cyclization could first form a bicyclic azetidinium ion, which upon nucleophilic attack could lead to a rearranged and expanded ring system, offering a pathway to novel substituted pyrrolidines or other complex amines. acs.org

MethodActivating StepKey IntermediateResulting Structure
Nucleophilic Ring OpeningN-Protonation or N-AlkylationAzetidinium ionFunctionalized γ-aminobutane
Ring ExpansionIntramolecular N-AlkylationBicyclic azetidinium ionSubstituted pyrrolidine or piperidine

The dual reactivity of both the side chain and the core ring makes this compound a powerful and versatile synthon in the synthesis of complex nitrogen-containing molecules for various applications in medicinal and materials chemistry.

Theoretical and Computational Investigations of 3 2 Bromoethyl 1 Methyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy for probing the intricacies of molecular systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and accuracy in predicting the electronic structure of medium-sized organic molecules. For 3-(2-Bromoethyl)-1-methyl-azetidine, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic properties. Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-311G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. epstem.net

Key insights derived from DFT studies include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a reliable indicator of chemical stability, while the locations of these orbitals highlight potential sites for nucleophilic and electrophilic attack. acs.org In photocatalyzed reactions involving azetidines, the frontier orbital energy match between reacting species can be calculated to predict whether a reaction will occur. mit.edu

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), thereby predicting intermolecular interaction sites.

DFT FunctionalBasis SetTypical Applications
B3LYP6-31G* or 6-311+G(d,p)Geometry optimization, electronic properties, reaction mechanisms. epstem.netacs.org
M06-2X6-311+G(2d,p)High accuracy for non-covalent interactions, thermochemistry, and NMR predictions. d-nb.info
B3PW916-311G(d,p)Alternative to B3LYP for geometry and electronic structure calculations. epstem.net
MPW1PW916-311+G(2d,p)Used in comparative studies for accurate NMR chemical shift predictions. d-nb.info

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for probing molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, like RCCSD(T), provide highly accurate descriptions of the ground state geometry and energy. rsc.org While computationally more demanding than DFT, these methods serve as a benchmark for validating the results of less expensive approaches. For this compound, ab initio calculations would provide definitive values for bond lengths, bond angles, and torsional angles, establishing a precise three-dimensional structure of the molecule in its lowest energy state. acs.orgrsc.org

Conformational Analysis and Energy Landscapes

The four-membered azetidine (B1206935) ring is not perfectly planar but exists in a puckered conformation to relieve ring strain. The flexibility of the 2-bromoethyl side chain introduces additional conformational complexity. Computational conformational analysis is used to identify all possible low-energy structures (conformers) of this compound and to map the potential energy surface that governs their interconversion.

By systematically rotating the single bonds, particularly the C-C bond of the ethyl group and the bond connecting it to the azetidine ring, a landscape of energy minima (stable conformers) and transition states can be generated. Studies on related azetidine structures have shown that the ring can adopt nearly planar conformations, with maximum deviations being very small. nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how its conformation might influence its biological activity or reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers reliable methods for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the M06-2X/6-311+G(2d,p) level), has proven highly effective for this purpose. d-nb.info

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions is significantly enhanced by considering a Boltzmann-weighted average of the chemical shifts from all significant low-energy conformers. d-nb.info This approach accounts for the fact that the experimentally observed spectrum is an average over the different shapes the molecule adopts at room temperature. The predicted spectra can aid in the structural confirmation of the synthesized compound and the assignment of experimental signals. st-andrews.ac.uk Generally, predicted ¹³C NMR shifts show a higher correlation with experimental values than ¹H NMR shifts. d-nb.info

Example of Predicted vs. Experimental NMR Chemical Shifts for a Heterocyclic Compound
Atom TypePredicted Shift (ppm)Experimental Shift (ppm)Deviation (ppm)
¹³C (C=O)172.5173.0-0.5
¹³C (CH₂)58.258.8-0.6
¹H (CH₂)3.613.59+0.02
¹H (CH₃)2.482.52-0.04

Note: Data presented is illustrative for a model heterocyclic system to demonstrate typical prediction accuracy. st-andrews.ac.uk

Elucidation of Reaction Mechanisms through Computational Modeling

One of the most powerful applications of computational modeling is the elucidation of complex reaction mechanisms. For a molecule containing a strained azetidine ring and a reactive bromoethyl group, several reaction pathways are possible, including nucleophilic substitution, elimination, and ring-expansion or rearrangement reactions.

Computational studies can map the entire reaction coordinate for a proposed transformation. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a detailed energy profile can be constructed, revealing the activation energy (energy barrier) for each step. acs.orgresearchgate.net This information is critical for determining the feasibility and rate of a reaction. For instance, computational work has been used to rationalize the unexpected formation of 3-methoxyazetidines from related bromo-precursors via an aziridine (B145994) to azetidine rearrangement, showing how theory can explain experimental outcomes. researchgate.netugent.be DFT calculations can also clarify the influence of solvents on reaction pathways, explaining why a reaction might yield different products under different conditions. ugent.beresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Phenomena

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule in an explicit solvent environment over time. An MD simulation treats atoms as classical particles and uses a force field to describe the interactions between them.

For this compound, MD simulations can reveal how the molecule tumbles and changes conformation in a solvent like water or chloroform. These simulations provide insight into solvent shell structure and can identify specific solvent-solute interactions, such as hydrogen bonding. Furthermore, MD is a key tool for studying how a molecule like this might interact with a biological target, such as a protein binding site. mdpi.com By simulating the ligand-protein complex, one can observe the stability of binding poses and identify the key intermolecular interactions that drive binding, which is crucial in fields like drug discovery. mdpi.com

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. Methods such as Density Functional Theory (DFT) are employed to calculate molecular geometries, electronic structures, and various properties that correlate with chemical reactivity. For this compound, these computational insights are invaluable for predicting its behavior in chemical reactions.

Molecular Geometry and Strain:

The azetidine ring is characterized by significant ring strain, a factor that heavily influences its reactivity. uniba.itresearchgate.net Computational optimization of the geometry of this compound would likely reveal bond angles within the four-membered ring that deviate significantly from the ideal tetrahedral angle of 109.5°. This strain makes the ring susceptible to opening reactions. The substitution pattern, including the N-methyl and the 3-(2-bromoethyl) groups, will further influence the puckering of the azetidine ring and the preferred conformations of the side chain.

Illustrative Geometrical Parameters of an Azetidine Ring Core

Parameter Typical Calculated Value
C-N-C Angle (in ring) ~88-92°
C-C-C Angle (in ring) ~85-89°
C-N Bond Length (in ring) ~1.47-1.49 Å

This table presents typical values for an azetidine ring and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Electronic Properties and Reactivity Descriptors:

The electronic distribution within a molecule is key to understanding its reactivity. Mulliken population analysis is a method to estimate partial atomic charges, providing insight into electrophilic and nucleophilic sites. wikipedia.orgstackexchange.comopenmx-square.org In this compound, the nitrogen atom is expected to have a negative partial charge, making it a nucleophilic center. The carbon atom attached to the bromine (C-Br) is anticipated to be electrophilic due to the electron-withdrawing nature of the bromine atom.

Illustrative Mulliken Charges for Key Atoms

Atom Illustrative Partial Charge (e) Predicted Reactivity
N1 (Azetidine) -0.4 to -0.6 Nucleophilic center
C (alpha to Br) +0.1 to +0.3 Electrophilic site for nucleophilic attack
Br -0.1 to -0.2 Leaving group

Note: These values are illustrative, based on general principles and data for similar compounds. Precise values require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis:

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For this compound, the HOMO is likely to be localized on the nitrogen atom, consistent with its role as a nucleophile. The LUMO is expected to be associated with the C-Br antibonding orbital, indicating that this is the most likely site for a nucleophilic attack, leading to the displacement of the bromide ion.

Illustrative Frontier Orbital Energies

Orbital Illustrative Energy (eV) Implication for Reactivity
HOMO -8.5 to -9.5 Indicates moderate nucleophilicity, centered on Nitrogen.
LUMO +0.5 to +1.5 Indicates susceptibility to nucleophilic attack at the C-Br bond.

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the application of FMO theory. Actual values would be obtained from specific DFT calculations.

Future Research Directions and Emerging Avenues in 3 2 Bromoethyl 1 Methyl Azetidine Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of azetidines, including 3-(2-Bromoethyl)-1-methyl-azetidine, has traditionally been challenging due to the inherent ring strain of the four-membered heterocycle. rsc.orgresearchgate.net Future research is geared towards overcoming these synthetic hurdles by developing more efficient and versatile methodologies.

One promising direction is the utilization of novel cyclization strategies. Traditional methods often rely on intramolecular nucleophilic substitution. researchgate.net However, recent advancements include methods like palladium-catalyzed intramolecular amination of C-H bonds, which offers a direct route to azetidine (B1206935) rings. organic-chemistry.org Another approach involves the use of (2-bromoethyl)sulfonium triflate for the cyclization of arylglycine derivatives, providing a mild and high-yielding pathway to functionalized azetidines. organic-chemistry.orgbris.ac.ukbristol.ac.uk The proposed mechanism for this reaction involves the in situ generation of a vinylsulfonium salt, followed by nucleophilic addition and intramolecular cyclization. bristol.ac.uk

Furthermore, multicomponent reactions are emerging as a powerful tool for the rapid construction of complex azetidine scaffolds. nih.gov These strategies allow for the formation of multiple bonds in a single operation, increasing efficiency and atom economy. For instance, a four-component strain-release-driven synthesis has been developed to produce highly functionalized azetidines. nih.gov

The development of stereoselective synthetic methods is also a critical area of focus. Accessing enantioenriched azetidines is crucial for their application in various chemical contexts. acs.org Methods involving chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are being actively explored to achieve high levels of stereocontrol in azetidine synthesis. rsc.org

Synthetic Strategy Description Potential Advantages
Novel Cyclization Reactions Exploration of new ring-closing methods beyond traditional intramolecular substitutions.Milder reaction conditions, improved functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Multicomponent Reactions Combining three or more reactants in a single pot to form complex products.Increased efficiency, atom economy, and molecular diversity. nih.gov
Stereoselective Synthesis Development of methods to control the three-dimensional arrangement of atoms.Access to specific stereoisomers for targeted applications. acs.orgrsc.org
Strain-Release Driven Synthesis Utilizing the inherent strain of small rings to drive reactions forward.Access to unique and complex molecular architectures. nih.govarkat-usa.org

Exploration of Unconventional Reactivity Pathways and Transformations

The reactivity of azetidines is largely dictated by their significant ring strain. rsc.org This strain can be harnessed to drive unique chemical transformations that are not readily accessible with larger, less strained heterocycles. Future research will undoubtedly focus on exploring and exploiting these unconventional reactivity pathways.

Ring-opening reactions are a prominent feature of azetidine chemistry. rsc.orgacs.org While azetidines are more stable than their three-membered aziridine (B145994) counterparts, they can undergo selective N–C bond cleavage under appropriate conditions. rsc.org This provides a synthetic entry to functionalized acyclic amines. The development of catalytic enantioselective ring-opening reactions is a particularly active area, allowing for the creation of chiral building blocks. acs.org

Ring expansion reactions represent another exciting avenue of research. nih.govacs.orgresearchgate.net These transformations allow for the conversion of the four-membered azetidine ring into larger heterocycles like pyrrolidines and azepanes. acs.org For example, a [3+1] ring expansion of methylene (B1212753) aziridines has been shown to produce highly substituted methylene azetidines. researchgate.net Computational studies suggest that these reactions often proceed through intermediates like aziridinium (B1262131) ylides, which undergo rearrangements to form the expanded ring system. nih.gov

The functionalization of the azetidine ring itself is also a key area of investigation. rsc.orgresearchgate.net This includes direct C-H functionalization, which allows for the introduction of new substituents onto the pre-formed ring system. rsc.org Such methods provide a powerful way to diversify azetidine scaffolds without having to synthesize each derivative from scratch.

Integration with Machine Learning and AI in Chemical Synthesis Design

Furthermore, machine learning models can be used to predict the outcome of chemical reactions, including reaction yields and selectivity. mdpi.comarxiv.org By analyzing the structural features of reactants and the reaction conditions, these models can guide experimental efforts towards the most promising approaches. This data-driven approach can save significant time and resources in the laboratory. For instance, computational models have been used to predict which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis. mit.edu

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov For the synthesis of azetidines, this translates to a focus on developing protocols that are more environmentally friendly.

One key aspect of sustainable synthesis is the use of greener solvents. Researchers are exploring the use of alternative solvents, such as cyclopentyl methyl ether (CPME), which are less hazardous and have a lower environmental impact than traditional organic solvents. nih.gov The development of solvent-free reaction conditions is another important goal.

The use of flow chemistry is also gaining traction as a sustainable synthetic methodology. arkat-usa.orgnih.gov Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov These features can lead to higher yields, cleaner reactions, and reduced waste generation. A telescoped flow approach has been successfully used for the generation and functionalization of highly reactive azabicyclo[1.1.0]butanes, which are precursors to functionalized azetidines. arkat-usa.org

Expanding the Chemical Space of Azetidine-Based Scaffolds for Diverse Applications (Focus on synthetic methodology, not specific biological uses)

The development of synthetic methodologies to expand the chemical space of azetidine-based scaffolds is a crucial area of research. acs.orgnih.gov The goal is to create a diverse collection of azetidine derivatives with a wide range of structural and electronic properties. This diversity is essential for exploring the potential of these scaffolds in various applications.

One approach to expanding chemical space is through the diversification of a common azetidine core. acs.orgnih.gov By starting with a densely functionalized azetidine, a variety of fused, bridged, and spirocyclic ring systems can be accessed through a series of chemical transformations. acs.orgnih.gov This strategy allows for the rapid generation of a library of structurally diverse molecules.

The synthesis of spirocyclic azetidines is of particular interest, as these structures introduce three-dimensionality, which is a desirable feature in many chemical contexts. nih.govsciencedaily.com Novel methods for the synthesis of spirocyclic NH-azetidines from oxime ethers have been developed, providing direct access to this important class of compounds. sciencedaily.com

Furthermore, the development of modular synthetic routes is key to efficiently exploring chemical space. nih.gov Multicomponent reactions, as mentioned earlier, are well-suited for this purpose, as they allow for the easy variation of multiple substituents in the final product. nih.gov

Scaffold Type Synthetic Approach Significance
Fused Azetidines Intramolecular cyclization reactions from a functionalized azetidine core.Creation of rigid, bicyclic systems with defined stereochemistry. nih.govbham.ac.uk
Bridged Azetidines Ring-closing metathesis or other intramolecular bond-forming reactions.Access to conformationally constrained and structurally unique molecules. nih.gov
Spirocyclic Azetidines Spirocyclization reactions involving an azetidine ring.Introduction of three-dimensionality and novel structural motifs. acs.orgnih.govsciencedaily.com
Highly Functionalized Azetidines Post-synthetic modification of a common azetidine intermediate.Rapid generation of a diverse library of compounds for screening. nih.govnih.gov

Advanced Mechanistic Studies using In Situ Techniques and Computational Tools

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. nih.govacs.orgustc.edu.cn The study of azetidine chemistry is increasingly benefiting from the application of advanced in situ spectroscopic techniques and computational modeling.

Computational tools, such as density functional theory (DFT) calculations, are becoming indispensable for elucidating reaction mechanisms. nih.govchemrxiv.org These calculations can be used to model reaction pathways, predict the structures of transition states and intermediates, and understand the factors that control reactivity and selectivity. For example, DFT studies have been instrumental in understanding the mechanism of the ring expansion of bicyclic methyleneaziridines to azetidines, revealing a concerted, asynchronous rearrangement. nih.gov

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(2-Bromoethyl)-1-methyl-azetidine, and how can reaction efficiency be optimized?

Methodological Answer: A key approach involves alkylation of 1-methyl-azetidine with 1,2-dibromoethane under basic conditions. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of 1,2-dibromoethane to minimize di-substitution) and using polar aprotic solvents like acetonitrile at 50–60°C. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4). Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%). For bromoethyl-substituted heterocycles, Brønsted acid-mediated cascade reactions have been adapted to improve regioselectivity .

Advanced Structural Analysis

Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming stereochemistry. For example, derivatives like 3-(2-Bromobenzyl)-1-methyl-imidazolium bromide were analyzed using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Data refinement with SHELXL-2018/3 achieved R-factors <0.064. Key parameters include bond angles (C–N–C ~109.5° for azetidine rings) and torsional angles (Br–CH2–CH2–N) to confirm spatial orientation. Crystallization in methanol/water (7:3) at 25°C yields suitable crystals .

Reactivity and Functionalization

Q. Q3. What strategies mitigate undesired side reactions during functionalization of the bromoethyl group in this compound?

Methodological Answer: Competing elimination (e.g., HBr loss forming vinyl-azetidine) is minimized by using mild nucleophiles (e.g., NaN3 in DMF at 60°C) and avoiding strong bases. For Suzuki couplings, Pd(PPh3)4 with K2CO3 in THF/H2O (3:1) at 80°C achieves selective cross-coupling while preserving the azetidine ring. Reaction monitoring via GC-MS ensures intermediates like 1-methyl-azetidine-3-ethylboronate are detected early .

Analytical Challenges

Q. Q4. How can researchers address discrepancies in reported boiling points and densities for bromoethyl-substituted azetidines?

Methodological Answer: Variations arise from impurities or measurement conditions. For example, 3-(2-Bromoethyl)-1H-indole (analogous structure) shows boiling point 343.5±17.0°C (lit. vs. experimental). Calibrate instruments using reference compounds (e.g., 1-bromo-2-ethylbutane, bp 143–144°C, d 1.179 g/cm³ ). Differential Scanning Calorimetry (DSC) under nitrogen (10°C/min) provides precise thermal data. Cross-validate with computational methods (e.g., COSMO-RS for density prediction) .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in aqueous environments?

Methodological Answer: The compound’s bromoethyl group is moisture-sensitive, generating HBr upon hydrolysis. Use inert atmospheres (N2/Ar) and anhydrous solvents. Spill containment requires neutralization with sodium bicarbonate. Safety data for azetidine derivatives (e.g., LD50 >200 mg/kg in rats for Azetidine-3-carboxylic acid) suggest moderate toxicity; use fume hoods and PPE (nitrile gloves, goggles) .

Advanced Mechanistic Studies

Q. Q6. How can DFT calculations elucidate the reaction pathways of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (B3LYP/6-31G*) models transition states and activation energies. For SN2 reactions, simulate nucleophilic attack (e.g., iodide) on the bromoethyl carbon, analyzing bond lengths (C–Br: ~1.98 Å pre-reaction) and charge distribution (Mulliken charges). Compare with experimental kinetics (e.g., second-order rate constants in DMSO) to validate computational models .

Data Contradictions in Literature

Q. Q7. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer: Discrepancies may stem from varying acid strengths. Test stability in HCl (1M vs. 6M) at 25°C, monitoring via 1H NMR (disappearance of CH2Br peak at δ 3.4–3.6 ppm). For example, 3-(2-Bromoethyl)benzofurans degrade in >3M HCl within 24 hours, whereas weaker acids (e.g., acetic acid) show no degradation. Stability studies should specify pH, temperature, and solvent .

Biological Activity Profiling

Q. Q8. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer: Use cytotoxicity assays (MTT/PrestoBlue) on HEK-293 or HepG2 cells (IC50 determination). For CNS targets, radioligand binding assays (e.g., σ1 receptor affinity using [³H]-(+)-pentazocine) are applicable. Metabolite profiling via LC-HRMS (C18 column, 0.1% formic acid gradient) identifies hydrolysis products. Reference bioactive benzofurans (EC50 ~10 nM in kinase inhibition) for benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.